molecular formula C19H19N3O4 B10984300 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10984300
M. Wt: 353.4 g/mol
InChI Key: LONKHVXOEWHYJX-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-b]pyridine derivatives, including 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common approach is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and large-scale organic synthesis would apply. These methods would likely involve optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride in dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it can interfere with the biosynthesis of steroid hormones, thereby exerting its biological effects .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-10-17-13(9-14(11-4-5-11)21-19(17)26-22-10)18(23)20-15-8-12(24-2)6-7-16(15)25-3/h6-9,11H,4-5H2,1-3H3,(H,20,23)

InChI Key

LONKHVXOEWHYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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